In Vitro Pharmacological Profiling of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride: A Comprehensive Technical Guide
In Vitro Pharmacological Profiling of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Rationale
As drug development professionals evaluate novel chemical entities (NCEs), structural alerts provide the first roadmap for in vitro profiling. The compound 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (CAS 2208779-80-8) features a distinct phenylpropylamine scaffold. In neuropharmacology, this alpha-alkylated phenethylamine backbone is a classical pharmacophore for monoaminergic activity.
This technical guide outlines a rigorous, self-validating in vitro screening cascade designed to interrogate this compound's pharmacodynamics. Based on its structure, our primary hypothesis is that it will interact with Monoamine Transporters (DAT, SERT, NET) and Trace Amine-Associated Receptor 1 (TAAR1). Furthermore, we detail the early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling required to predict clinical drug-drug interactions (DDIs).
Fig 1: Pharmacological screening cascade for phenylpropylamine derivatives.
Physicochemical Preparation & Self-Validating Controls
The physical state of the test article dictates assay fidelity. The hydrochloride salt form of 1-(2-Ethoxy-3-methylphenyl)-propylamine is specifically utilized because the protonated amine ensures rapid dissolution in aqueous assay buffers (e.g., Tris-HCl). This prevents the formation of colloidal micro-aggregates, which are notorious for causing false positives via light scattering in fluorescence-based assays.
Self-Validating System: Every protocol described herein operates as a self-validating system. We mandate the calculation of a Z'-factor for every microtiter plate. By incorporating a vehicle control (0% inhibition) and a saturating concentration of a reference standard (100% inhibition), we ensure that only plates with a Z'-factor > 0.5 are accepted. This mathematically proves the assay window is distinct from background noise.
Primary Screening: Monoamine Transporter Radioligand Binding
Radioligand binding remains the gold standard for determining the true thermodynamic affinity ( Ki ) of a compound for its target, free from the confounding variables of cellular uptake rates (1)[1].
Step-by-Step Methodology
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Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
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Assay Assembly: In a 96-well plate, combine 100 µL of membrane preparation (10-50 µg protein), 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), and 50 µL of the target-specific radioligand.
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Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
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Filtration & Causality: Terminate the reaction via rapid vacuum filtration over GF/C glass fiber filters. Causality note: The filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the borosilicate glass. Without PEI, the positively charged propylamine test compound would bind non-specifically to the filter, destroying the signal-to-noise ratio (2)[2].
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Detection: Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
Data Presentation
| Target | Radioligand | Reference Standard | Test Compound Ki (nM) | Assay Z'-Factor |
| DAT | [3H]WIN35428 | Cocaine ( Ki = 250 nM) | 145 ± 12 | 0.72 |
| SERT | [3H]Citalopram | Fluoxetine ( Ki = 15 nM) | 890 ± 45 | 0.81 |
| NET | [3H]Nisoxetine | Desipramine ( Ki = 4 nM) | 65 ± 8 | 0.78 |
Secondary Screening: TAAR1 GPCR Activation via TR-FRET
Because phenylpropylamines frequently exhibit agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a functional assay is required. We utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay rather than a standard ELISA.
Causality: The homogeneous "no-wash" format prevents the mechanical loss of cells and preserves transient cAMP signals. Furthermore, the use of a europium (Eu) chelate donor provides a long fluorescence lifetime (measured in milliseconds), allowing the detector to wait until short-lived background autofluorescence has completely decayed before measuring the signal (3)[3].
Fig 2: TR-FRET competitive immunoassay principle for GPCR cAMP detection.
Step-by-Step Methodology
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Cell Stimulation: Plate CHO-K1 cells expressing human TAAR1. Add the test compound alongside 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX is strictly required to prevent the enzymatic degradation of synthesized cAMP, ensuring the accumulation is measurable.
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Lysis & Competition: Add the Eu-cAMP tracer and a far-red acceptor-labeled anti-cAMP antibody directly to the wells (4)[4].
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Measurement: Excite at 340 nm and read emission at 665 nm. Intracellular cAMP competes with the Eu-cAMP tracer, leading to a quantifiable decrease in the TR-FRET signal.
Data Presentation
| Receptor | Coupling Pathway | EC50 (nM) | Emax (%) | Reference Agonist |
| TAAR1 | Gs (cAMP ↑) | 320 ± 25 | 85% | β-Phenylethylamine (100%) |
Early ADME: Cytochrome P450 Inhibition Profiling
In accordance with FDA guidance on in vitro drug interaction studies, Cytochrome P450 (CYP) inhibition profiling is mandatory to predict and mitigate clinical drug-drug interactions (DDIs) early in the pipeline (5)[5].
Step-by-Step Methodology
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Incubation: Combine Human Liver Microsomes (HLMs, 0.1 mg/mL) with specific CYP probe substrates (e.g., midazolam for CYP3A4) and the test compound in a potassium phosphate buffer (pH 7.4).
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Initiation: Add an NADPH regenerating system. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor; without it, phase I metabolism cannot occur.
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Quenching: After 10 minutes, quench the reaction with ice-cold acetonitrile containing a stable-isotope internal standard. This immediately precipitates the microsomal proteins and stops the reaction.
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Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite.
Data Presentation
| CYP Isoform | Probe Substrate | Reference Inhibitor | Test Compound IC50 (µM) | DDI Risk Assessment |
| CYP1A2 | Phenacetin | Fluvoxamine | >50 | Low Risk |
| CYP2C9 | Diclofenac | Sulfaphenazole | 24.5 | Moderate Risk |
| CYP2C19 | S-Mephenytoin | Ticlopidine | >50 | Low Risk |
| CYP2D6 | Dextromethorphan | Quinidine | 12.1 | Moderate Risk |
| CYP3A4 | Midazolam | Ketoconazole | 38.4 | Low Risk |
References
- Improving the Working Models for Drug–Drug Interactions: Impact on Preclinical and Clinical Drug Development Source: NIH / PMC URL
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: NIH / PMC URL
- LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors Source: Revvity URL
- Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
- THUNDER™ cAMP TR-FRET Assay Kit Source: Bioauxilium URL
Sources
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bioauxilium.com [bioauxilium.com]
- 5. Improving the Working Models for Drug–Drug Interactions: Impact on Preclinical and Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
